molecular formula C28H40N4O8S2 B1674248 Ibutamoren mesylate CAS No. 159752-10-0

Ibutamoren mesylate

Cat. No. B1674248
CAS RN: 159752-10-0
M. Wt: 624.8 g/mol
InChI Key: DUGMCDWNXXFHDE-VZYDHVRKSA-N
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Description

Ibutamoren Mesylate, also known as MK-677, is a non-peptide growth hormone secretagogue (GHS) and a selective agonist of the ghrelin receptor. It is primarily used to stimulate the release of growth hormone and insulin-like growth factor (IGF-1) in the body .


Synthesis Analysis

The metabolism of Ibutamoren (MK-677) was investigated by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug. Sample preparation involved dilution and enzymatic hydrolysis followed by a liquid–liquid extraction .


Molecular Structure Analysis

The molecular formula of Ibutamoren Mesylate is C27H36N4O5S. The molecular weight is 528.664 Da .


Chemical Reactions Analysis

The metabolism of Ibutamoren (MK-677) was investigated by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug. The unchanged compound and its metabolites were identified .


Physical And Chemical Properties Analysis

Ibutamoren Mesylate has a molecular weight of 624.77. It is a solid substance and is soluble in DMSO and water .

Scientific Research Applications

Growth Hormone Secretagogue

Ibutamoren Mesylate is a nonpeptide growth hormone secretagogue . It stimulates the production of growth hormone , leading to an increase in muscle mass, a decrease in fat mass, and muscle strengthening .

Metabolism Study

The metabolism of Ibutamoren Mesylate has been studied by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug . This study provides valuable insights into the drug’s metabolic pathways and its detection in doping control .

Regenerative Medicine

Due to its ability to increase growth hormone production, Ibutamoren Mesylate is commonly used as a regenerative medicine for adults struggling with age-related medical conditions such as muscle atrophy and decreased bone density .

Treatment of Somatropin Deficiency in Children

The safety and efficacy of MK-677 for treating somatropin deficiency in children have been investigated in a phase 2 trial .

Cognitive Benefits

The cognitive benefits of MK-677 are being closely studied, with suggestions that it may have neuroprotective effects, potentially improving memory, focus, and overall brain function .

Performance Enhancing Substance

MK-677 is also known as a performance-enhancing substance . It is marketed with claims to help build muscle or increase muscle mass, decrease body fat, and increase energy . However, it’s important to note that its use is not approved for humans and is illegal for use in dietary supplements or any other consumer or commercial products .

Mechanism of Action

Target of Action

Ibutamoren mesylate, also known as MK-677, is a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor . The primary target of Ibutamoren is the ghrelin receptor , also known as the growth hormone secretagogue receptor (GHSR) . Ghrelin receptors play a crucial role in regulating the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) .

Mode of Action

Ibutamoren mesylate mimics the growth hormone-stimulating action of the endogenous hormone ghrelin . By binding to the ghrelin receptor, it stimulates the secretion of several hormones including GH and IGF-1 . This results in sustained increases in the plasma levels of these hormones without affecting cortisol levels .

Biochemical Pathways

The activation of the ghrelin receptor by Ibutamoren leads to the stimulation of the GH-IGF-1 axis . This pathway plays a key role in growth regulation, metabolism, and body composition. The activation of this pathway leads to increased growth hormone secretion, increased IGF-1 levels, and potentially improved learning and memory retention .

Pharmacokinetics

The pharmacokinetic properties of Ibutamoren are characterized by its oral bioavailability and extended half-life . It has an elimination half-life of 4-6 hours . IGF-1 levels remain elevated in humans with a single oral dose for up to 24 hours . .

Result of Action

The activation of the ghrelin receptor by Ibutamoren leads to several molecular and cellular effects. It has been shown to increase lean body mass with no change in total fat mass or visceral fat . It also increases muscle mass and bone mineral density, making it a promising potential therapy for the treatment of frailty in the elderly .

Safety and Hazards

Ibutamoren Mesylate is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Long-term safety is not established and potential adverse effects may include those associated with the administration of growth hormones and the potential for downstream health effects such as cardiovascular and hormonal effects .

Future Directions

Ibutamoren Mesylate is under development for the treatment of pediatric growth hormone deficiency (PGHD), children born small for gestational age (SGA), idiopathic short stature, nonalcoholic fatty liver disease (NAFLD), and Prader Willi syndrome .

properties

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4)/t22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGMCDWNXXFHDE-VZYDHVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936168
Record name 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibutamoren mesylate

CAS RN

159752-10-0
Record name MK 0677
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159752-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibutamoren mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159752100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBUTAMOREN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R90JB6QJ2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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